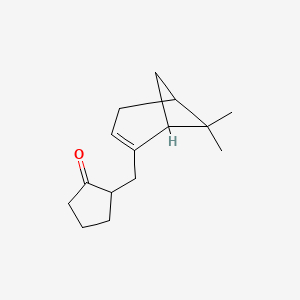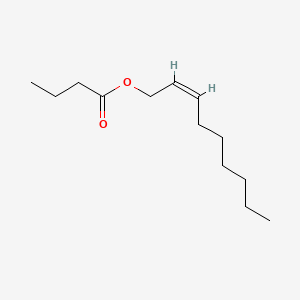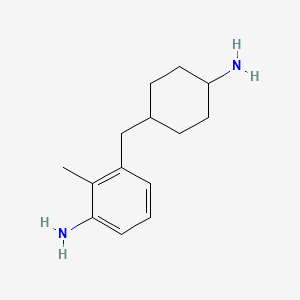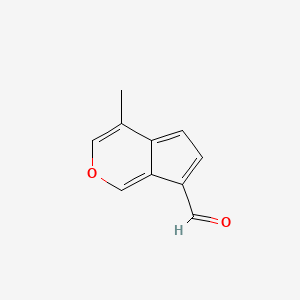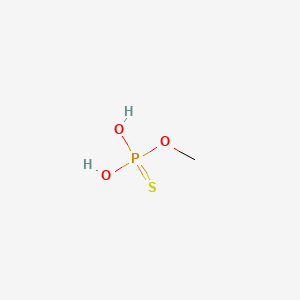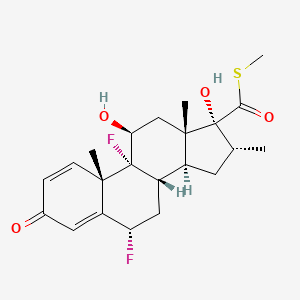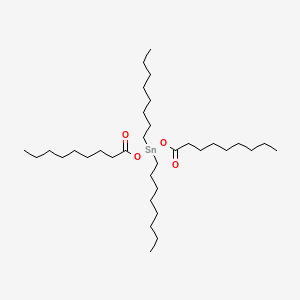
Bis(nonanoyloxy)dioctylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(nonanoyloxy)dioctylstannane is an organotin compound with the molecular formula C34H68O4Sn and a molecular weight of 659.6 g/mol It is characterized by the presence of two nonanoyloxy groups and two dioctyl groups attached to a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(nonanoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with nonanoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Dioctyltin oxide+2Nonanoic acid→this compound+Water
The reaction mixture is heated to around 150°C for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained in high purity through advanced purification techniques such as column chromatography or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(nonanoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The nonanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Tin oxides, carboxylic acids.
Reduction: Dioctyltin derivatives.
Substitution: Various organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(nonanoyloxy)dioctylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of bis(nonanoyloxy)dioctylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(tri-n-butyltin) oxide
- Bis(triphenyltin) oxide
- Dioctyltin dichloride
Uniqueness
Bis(nonanoyloxy)dioctylstannane is unique due to its specific combination of nonanoyloxy and dioctyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
85938-43-8 |
|---|---|
Molekularformel |
C34H68O4Sn |
Molekulargewicht |
659.6 g/mol |
IUPAC-Name |
[nonanoyloxy(dioctyl)stannyl] nonanoate |
InChI |
InChI=1S/2C9H18O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9(10)11;2*1-3-5-7-8-6-4-2;/h2*2-8H2,1H3,(H,10,11);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
CNOYGLBMMNHEMH-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



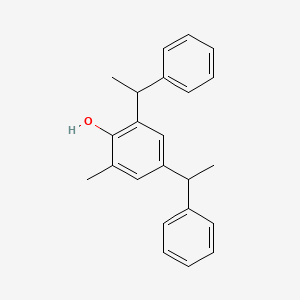
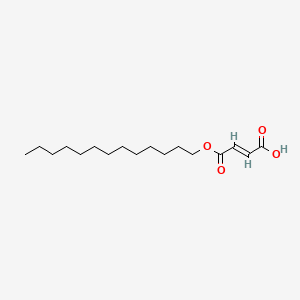

![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
